molecular formula C22H27N3O3 B244040 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244040
M. Wt: 381.5 g/mol
InChI Key: JBHQFGMQAIPTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as MPPA, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been investigated for its potential as a treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its relatively low toxicity. 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to be well-tolerated in animal models, even at high doses. Additionally, 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide is relatively easy to synthesize and can be obtained in large quantities. One limitation of using 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is its potential as a treatment for cancer. 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further studies are needed to determine its efficacy as a cancer treatment in humans. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, but further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide and its potential as a therapeutic agent for other conditions.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 2-(2-methylphenoxy)acetic acid with 1-(4-bromophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to obtain the final product, 2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide. The yield of this reaction is typically around 50%.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O3/c1-3-22(27)25-14-12-24(13-15-25)19-10-6-5-9-18(19)23-21(26)16-28-20-11-7-4-8-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,23,26)

InChI Key

JBHQFGMQAIPTHE-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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